N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Description
N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethylenediamine backbone, which is further modified with an ethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;;/h3-6H,2,7-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQWNLHVWMHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of ethylenediamine attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides can be used; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, which include a chlorophenyl group and an ethylene diamine backbone. Its chemical formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Antimicrobial Activity
Research has demonstrated that N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
This compound's broad-spectrum activity suggests potential for development into a therapeutic agent for treating bacterial infections resistant to conventional antibiotics .
Cancer Research
The compound has also been investigated for its potential in cancer therapy. Its ability to interact with specific cellular pathways makes it a candidate for further research in oncology. For instance, studies have indicated that derivatives of this compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
Case Study: Inhibition of Tumor Cell Proliferation
A recent study explored the effects of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its role as a potential chemotherapeutic agent .
Neurological Research
Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit certain neurotransmitter reuptake mechanisms, potentially leading to enhanced synaptic activity.
Table 2: Neuroprotective Effects of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride
| Mechanism of Action | Effect |
|---|---|
| Inhibition of serotonin reuptake | Increased serotonin levels |
| Modulation of dopamine pathways | Enhanced dopaminergic signaling |
These findings suggest that the compound could be explored for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Mechanism of Action
The mechanism of action of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride can be compared with other similar compounds, such as:
N’-[(2-Bromophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N’-[(2-Fluorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
N’-[(2-Methylphenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride: The presence of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
The uniqueness of N’-[(2-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride lies in its specific chemical structure, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Biological Activity
N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride, also known as a derivative of ethane-1,2-diamine, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, including data tables and case studies.
- Chemical Formula : C₁₄H₁₈Cl₂N₂
- Molecular Weight : 269.77 g/mol
- CAS Number : 34256-82-1
The biological activity of this compound primarily revolves around its interaction with biological receptors and enzymes. It has been studied for its potential as a pharmacological agent, particularly in the context of dopamine receptor modulation. Research indicates that compounds with similar structures can act as selective agonists or antagonists for dopamine receptors, which are critical in various neurological functions and disorders.
1. Dopamine Receptor Interaction
A study highlighted the importance of structural modifications in enhancing the selectivity and potency of compounds targeting dopamine receptors. For instance, modifications on the phenyl ring significantly impacted the agonist activity towards D3 dopamine receptors (D3R), while maintaining low activity towards D2 receptors (D2R) .
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride | TBD | TBD | TBD |
2. Antiviral Activity
Recent research has indicated that compounds similar to N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine exhibit antiviral properties. For example, derivatives have shown effectiveness against viruses such as hepatitis C virus (HCV) and others by inhibiting specific viral replication mechanisms .
Case Studies
Case Study 1: Antiviral Efficacy
A study on a related compound demonstrated an IC50 value of less than 10 µM against HCV NS5B RNA polymerase, indicating strong antiviral potential. The mechanism involved inhibition of guanine nucleotide biosynthesis essential for viral replication .
Case Study 2: Urease Inhibition
Another study explored the urease inhibitory activity of Schiff base complexes derived from similar diamines. The compounds showed significant inhibition with IC50 values around 0.5 µM, suggesting potential applications in treating conditions like kidney stones where urease plays a role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
